![molecular formula C18H19N5O2S B1442582 2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide CAS No. 1306739-09-2](/img/structure/B1442582.png)
2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Overview
Description
2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
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Biological Activity
2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H27N5OS
- Molecular Weight : 409.55 g/mol
- CAS Number : 445284-36-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the triazole ring may play a crucial role in its pharmacological effects by interacting with enzymes and receptors involved in disease pathways.
Antifungal Activity
Studies have indicated that triazole derivatives exhibit antifungal properties. The compound's structure allows it to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. In vitro studies have shown promising results against various fungal strains, with effective concentrations leading to significant reductions in fungal viability.
Antiparasitic Activity
Research has demonstrated that similar triazole compounds possess activity against protozoan parasites. For example, derivatives have been tested against Trichomonas vaginalis and Giardia lamblia, showing effective inhibition at low concentrations (IC50 values ranging from 0.005 to 0.16 µg/mL) . The compound's mechanism may involve disruption of essential metabolic processes within the parasites.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, with mechanisms involving the activation of caspases and modulation of the cell cycle.
Study on Antifungal Activity
A study evaluated the antifungal efficacy of several triazole derivatives, including the target compound. Results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL. The study concluded that the compound could serve as a lead for developing new antifungal agents .
Antiparasitic Efficacy Assessment
In vitro assays conducted on Trichomonas vaginalis revealed that the compound effectively inhibited parasite growth. The study highlighted that prolonged exposure (20 hours) resulted in over 90% lethality at concentrations around 0.17 µg/mL .
Anticancer Activity Evaluation
A recent investigation into the anticancer properties of this class of compounds revealed that treatment with this compound led to a significant decrease in cell viability across multiple cancer cell lines. The mechanism was linked to mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
Antifungal | Various fungal strains | 10 | Inhibition of ergosterol biosynthesis |
Antiparasitic | Trichomonas vaginalis | 0.17 | Disruption of metabolic processes |
Anticancer | Various cancer cell lines | Varies | Induction of apoptosis via ROS generation |
Properties
IUPAC Name |
2-[[5-(naphthalen-2-yloxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-2-9-23-16(21-22-18(23)26-12-17(24)20-19)11-25-15-8-7-13-5-3-4-6-14(13)10-15/h2-8,10H,1,9,11-12,19H2,(H,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTARLGVTDQVIAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NN)COC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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